molecular formula C24H29N5O2S B11331572 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11331572
M. Wt: 451.6 g/mol
InChI Key: VJNNIXSHBHICNN-UHFFFAOYSA-N
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Description

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyrimidine core and other substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Various halides or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic rings.

Scientific Research Applications

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-ETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O2S/c1-4-20-7-11-22(12-8-20)32(30,31)29-15-13-28(14-16-29)24-17-23(25-19(3)26-24)27-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27)

InChI Key

VJNNIXSHBHICNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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